11(S)-HETE

説明

Structure

3D Structure

特性

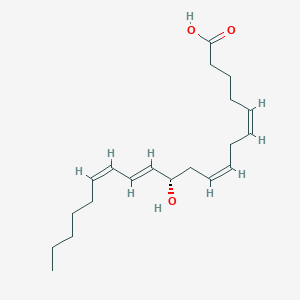

IUPAC Name |

(5Z,8Z,11S,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13+/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZRCCHPLVMMJE-YZGNWCGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\[C@H](C/C=C\C/C=C\CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Differences Between 11(S)-HETE and 11(R)-HETE Enantiomers

This guide provides a comprehensive analysis of the stereoisomers 11(S)-hydroxyeicosatetraenoic acid (HETE) and 11(R)-HETE. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into their distinct origins, biological functions, and the analytical methodologies required for their resolution.

Introduction: The Critical Role of Chirality in Eicosanoid Signaling

Eicosanoids, a class of signaling lipids derived from arachidonic acid (AA), are pivotal regulators of a vast array of physiological and pathophysiological processes, including inflammation, hemostasis, and vascular tone. Within this family, hydroxyeicosatetraenoic acids (HETEs) represent a significant subgroup of oxidized metabolites. The position of the hydroxyl group on the 20-carbon chain dictates the specific biological activity of each HETE regioisomer. However, a further layer of complexity and specificity is introduced by stereochemistry—the three-dimensional arrangement of atoms.

The 11-HETE enantiomers, 11(S)-HETE and 11(R)-HETE, are a prime example of how a subtle change in the spatial orientation of a single functional group can lead to profoundly different biological outcomes. These molecules are stereoisomers, specifically enantiomers, meaning they are non-superimposable mirror images of each other. This guide will dissect the core differences between these two molecules, from their distinct biosynthetic origins to their divergent roles in cellular signaling and pathophysiology. Understanding these differences is not merely an academic exercise; it is fundamental for the accurate interpretation of experimental data and for the development of targeted therapeutics that can selectively modulate their respective pathways.

Part 1: Divergent Origins: Biosynthesis and Metabolism

The starkest contrast between 11(S)-HETE and 11(R)-HETE lies in their formation. One is the product of tightly regulated enzymatic activity, while the other primarily arises from non-specific chemical reactions. This fundamental difference in origin dictates the context in which each enantiomer is likely to be found and exert its effects.

11(R)-HETE: A Product of Enzymatic Precision

The synthesis of 11(R)-HETE is predominantly an enzymatic process, intricately linked to the cyclooxygenase (COX) pathway, which is also responsible for the production of prostaglandins and thromboxanes.

-

The COX Pathway: Both COX-1 and COX-2 enzymes can convert arachidonic acid into small amounts of 11-hydroperoxyeicosatetraenoic acid (11-HpETE), which is subsequently reduced to 11-HETE by the peroxidase activity of these same enzymes.[1] Critically, the 11-HETE generated by both COX-1 and COX-2 is exclusively in the R-configuration.[1][2]

-

Cytochrome P450 (CYP) Enzymes: Certain CYP450 enzymes can also produce 11-HETE from arachidonic acid.[1] While CYP enzymes can form a mixture of R and S enantiomers, they often show a preference for the R configuration.[1] For instance, incubating rat liver microsomes with arachidonic acid produces both 11(R)- and 11(S)-HETE, with the R-enantiomer being more predominant.[2]

The enzymatic origin of 11(R)-HETE implies that its production is a regulated cellular event, often initiated in response to specific physiological stimuli such as thrombin.[2][3]

11(S)-HETE: A Signature of Oxidative Stress

In contrast, 11(S)-HETE is primarily formed through non-enzymatic pathways.

-

Autooxidation: The formation of 11(S)-HETE, along with other HETEs like 8-HETE and 9-HETE, occurs through the free radical-mediated oxidation of arachidonic acid.[2] This process, known as lipid peroxidation, is a hallmark of oxidative stress.

-

Biomarker of Oxidative Stress: Consequently, elevated plasma levels of 11-HETE, particularly the S-enantiomer, are considered a marker of lipid peroxidation and may indicate heightened levels of reactive oxygen species (ROS) in a biological system.[2]

This distinction is crucial for researchers, as the presence of 11(S)-HETE can signify an underlying state of oxidative stress, which has broad implications for various disease states.

Caption: Enantioselective induction of cardiac hypertrophy.

Vascular Tone and Inflammation

The broader family of HETEs are well-known modulators of vascular tone and inflammation. While direct comparative studies on the vascular effects of the 11-HETE enantiomers are less common, we can infer potential roles from related compounds. For example, 20-HETE is a potent vasoconstrictor, while other HETEs like 12(S)-HETE can be either vasodilators or vasoconstrictors depending on the vascular bed. [4][5][6]Similarly, HETEs are deeply involved in inflammation, with compounds like 5-HETE acting as potent chemoattractants for neutrophils. [7]Given the enantioselective effects seen in cardiac cells, it is highly probable that 11(S)-HETE and 11(R)-HETE also have distinct roles in regulating vascular function and inflammatory responses.

Summary of Biological Activities

| Feature | 11(R)-HETE | 11(S)-HETE |

| Primary Origin | Enzymatic (COX, CYP) [1][2] | Non-enzymatic (Autooxidation) [2] |

| Associated with | Regulated physiological responses [2] | Oxidative stress, lipid peroxidation [2] |

| Cardiac Hypertrophy | Induces hypertrophy [2] | Induces hypertrophy with a more pronounced effect [2] |

| CYP1B1 Upregulation | Significant increase in mRNA/protein [2] | More potent increase in mRNA/protein [2] |

| CYP1B1 Activity | No significant effect on Vmax [2] | Allosteric activator, increases Vmax [2] |

Part 3: Analytical Strategies for Enantiomeric Resolution

The structural similarity of enantiomers makes their separation a significant analytical challenge. Standard chromatographic techniques like reverse-phase HPLC cannot distinguish between them. Therefore, specialized methods are required to resolve and accurately quantify 11(S)-HETE and 11(R)-HETE. This is a critical step, as analyzing a racemic mixture without separation would lead to ambiguous and potentially misleading biological data.

The Principle of Chiral Separation

Direct resolution of enantiomers is achieved by using a chiral environment that interacts differently with each enantiomer. [8]This is most commonly accomplished in HPLC by using a Chiral Stationary Phase (CSP). [9][10]The principle relies on the formation of transient, noncovalent diastereomeric complexes between the enantiomers and the chiral selector on the CSP. [11]Because these diastereomeric complexes have different stabilities, one enantiomer is retained on the column longer than the other, allowing for their separation. [11]

Experimental Protocol: Chiral HPLC-MS/MS

This protocol provides a robust framework for the separation and quantification of 11-HETE enantiomers from biological matrices. It combines the resolving power of chiral HPLC with the sensitivity and specificity of tandem mass spectrometry (MS/MS).

1. Sample Preparation (Lipid Extraction)

-

Objective: To isolate lipids, including HETEs, from the aqueous and protein-rich biological sample (e.g., plasma, cell lysate, tissue homogenate).

-

Procedure:

-

Acidify the sample to pH ~3.5 with a weak acid (e.g., 1M formic acid) to protonate the carboxylic acid group of the HETEs, making them less water-soluble.

-

Add an appropriate internal standard (e.g., a deuterated version of 11-HETE) to correct for extraction losses and matrix effects.

-

Perform a liquid-liquid extraction with a water-immiscible organic solvent (e.g., ethyl acetate or a hexane/isopropanol mixture). Vortex thoroughly.

-

Centrifuge to separate the phases. The organic layer containing the lipids will be on top.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a small volume of the HPLC mobile phase for injection.

-

2. Chiral HPLC Separation

-

Objective: To physically separate the 11(R)-HETE and 11(S)-HETE enantiomers.

-

Instrumentation: An HPLC or UHPLC system equipped with a column oven for temperature control.

-

Column: A polysaccharide-based CSP is highly effective for HETE separation (e.g., Chiralcel OD-H or Chiralpak AD-H). [9]These columns are coated with derivatives of cellulose or amylose.

-

Mobile Phase: Typically operated in normal-phase mode. A common mobile phase is a mixture of n-hexane, isopropanol (IPA), and a small amount of an acid modifier like trifluoroacetic acid (TFA) or acetic acid.

-

Causality: The hexane serves as the weak, non-polar solvent. The IPA is the polar modifier that competes with the analyte for binding sites on the CSP; adjusting its concentration is the primary way to control retention and resolution. The acid modifier improves peak shape by ensuring the analyte's carboxyl group is protonated.

-

-

Flow Rate: Typically 0.5 - 1.0 mL/min for a standard analytical column.

-

Temperature: Column temperature should be controlled (e.g., 25°C) as it can affect separation selectivity.

-

Elution Order: The elution order of the enantiomers must be determined experimentally by injecting pure standards of 11(R)-HETE and 11(S)-HETE. [9] 3. Tandem Mass Spectrometry (MS/MS) Detection

-

Objective: To detect and quantify the separated enantiomers with high sensitivity and specificity.

-

Ionization: Electrospray Ionization (ESI) in negative ion mode is used, as the carboxyl group on HETEs readily loses a proton to form a [M-H]⁻ ion.

-

Detection Mode: Multiple Reaction Monitoring (MRM) provides the highest specificity.

-

Self-Validation: This technique acts as a self-validating system. A specific precursor ion (the molecular weight of the HETE, m/z 319.2) is selected in the first quadrupole (Q1). This ion is then fragmented in the second quadrupole (Q2), and a specific, characteristic fragment ion is monitored in the third quadrupole (Q3). The combination of a precise retention time from the chiral column and a specific precursor-to-product ion transition is highly definitive for the target analyte.

-

Caption: Workflow for chiral separation and analysis.

Conclusion and Future Directions

The distinction between 11(S)-HETE and 11(R)-HETE is a compelling illustration of the principle of stereospecificity in biological systems. 11(R)-HETE is a product of regulated enzymatic pathways, suggesting a role in normal physiological signaling. Conversely, 11(S)-HETE is predominantly a marker of non-enzymatic autooxidation, linking it to conditions of oxidative stress. The recent discovery of its more potent ability to induce cardiac hypertrophy highlights a potential mechanistic link between oxidative stress and cardiovascular pathology.

For researchers and drug development professionals, the core directive is clear: 11(S)-HETE and 11(R)-HETE must be treated as distinct molecular entities. Future research should focus on:

-

Receptor Deorphanization: Identifying the specific receptors or binding proteins that mediate the downstream effects of each enantiomer.

-

Therapeutic Targeting: Developing selective inhibitors of the enzymes that produce 11(R)-HETE or compounds that can selectively antagonize the pathological effects of 11(S)-HETE.

-

Broader Pathophysiological Roles: Investigating the differential roles of these enantiomers in other inflammatory diseases, cancer, and neurological disorders.

The continued application of precise analytical techniques to resolve these enantiomers will be paramount in unraveling their complex biology and unlocking their potential as both biomarkers and therapeutic targets.

References

- BenchChem. (n.d.). Chiral Separation of 18-HETE Enantiomers by High-Performance Liquid Chromatography (HPLC)

- Corey, E. J., & Kang, J. (1981). Stereospecific total synthesis of 11(R)-HETE (2), lipoxygenation product of arachidonic acid via the prostaglandin pathway. Journal of the American Chemical Society.

- Corey, E. J., & Kang, J. (1981). Stereospecific total synthesis of 11(R)-HETE (2)

- Isse, F. A., Al-Ammari, A. A., Elshenawy, O. H., Brocks, D. R., & El-Kadi, A. O. S. (2024). 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner. Frontiers in Pharmacology.

- Tallima, H., & El-Kadi, A. O. S. (2019). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Cellular and Molecular Life Sciences.

-

Bailey, J. M., Bryant, R. W., Feinmark, S. J., & Makheja, A. N. (1983). Characterization of 11-HETE and 15-HETE, together with prostacyclin, as major products of the cyclooxygenase pathway in cultured rat aorta smooth muscle cells. Journal of Lipid Research, 24(11), 1419-1428. [Link]

-

Wikipedia. (n.d.). 20-Hydroxyeicosatetraenoic acid. [Link]

- Harder, D. R., Campbell, W. B., & Roman, R. J. (1995). Role of arachidonic acid lipoxygenase metabolites in the regulation of vascular tone.

-

Turk, J., Maas, R. L., Brash, A. R., Roberts, L. J., & Oates, J. A. (1982). Resolution of enantiomers of hydroxyeicosatetraenoate derivatives by chiral phase high-pressure liquid chromatography. Journal of Biological Chemistry, 257(12), 7068-7076. [Link]

- Grimminger, F., Mayer, K., Kiss, L., Wahn, H., Walmrath, D., Seeger, W. (1999). Synthesis of Arachidonic Acid–Derived Lipoxygenase and Cytochrome P450 Products in the Intact Human Lung Vasculature.

- Colom, B., & Rius, C. (2022). Eicosanoids in inflammation in the blood and the vessel. Frontiers in Pharmacology.

- Imig, J. D. (2018). Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function. Comprehensive Physiology.

-

Isse, F. A., Al-Ammari, A. A., Elshenawy, O. H., Brocks, D. R., & El-Kadi, A. O. S. (2023). The enantioselective separation and quantitation of the hydroxy-metabolites of arachidonic acid by liquid chromatography - tandem mass spectrometry. Prostaglandins & Other Lipid Mediators, 165, 106701. [Link]

-

Voelkel, N. F., Stenmark, K. R., Westcott, J. Y., Chang, S. W., & Murphy, R. C. (1989). Monohydroxyeicosatetraenoic acids (5-HETE and 15-HETE) induce pulmonary vasoconstriction and edema. Journal of Applied Physiology, 66(2), 827-834. [Link]

-

Goetzl, E. J., Payan, D. G., & Goldman, D. W. (1984). Mediation of leukocyte components of inflammatory reactions by lipoxygenase products of arachidonic acid. Advances in Prostaglandin, Thromboxane, and Leukotriene Research, 13, 209-217. [Link]

- Zhang, G., & Kodani, S. (2015). Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis. American Journal of Cancer Research.

- Pace-Asciak, C. R. (2002). Endogenous anti-inflammatory mediators from arachidonate in human neutrophils. The Journal of Immunology.

-

Wikipedia. (n.d.). 12-Hydroxyeicosatetraenoic acid. [Link]

-

Wikipedia. (n.d.). Arachidonic acid. [Link]

- Seidel-Morgenstern, A., & Lorenz, H. (2021). Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. Industrial & Engineering Chemistry Research.

-

LibreTexts Chemistry. (2020). 14.3: Chiral Chromatography. [Link]

-

Wikipedia. (n.d.). Cyclooxygenase-2. [Link]

-

Schmidt, L., Burmeister, L. S., Greinacher, A., & Garscha, U. (2022). Chromatogram of 11 relevant eicosanoids after method development. ResearchGate. [Link]

- Satinský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 164-173.

-

Yashima, E., & Yamamoto, C. (2009). Chiral HPLC for efficient resolution of enantiomers. ResearchGate. [Link]

-

Lumen Learning. (n.d.). 4.6. Separating enantiomers. Organic Chemistry 1: An open textbook. [Link]

-

Li, Y., & Sun, D. (2021). Key Role of 12-Lipoxygenase and Its Metabolite 12-Hydroxyeicosatetraenoic Acid (12-HETE) in Diabetic Retinopathy. Current Eye Research, 46(10), 1435-1444. [Link]

Sources

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of 11-HETE and 15-HETE, together with prostacyclin, as major products of the cyclooxygenase pathway in cultured rat aorta smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of arachidonic acid lipoxygenase metabolites in the regulation of vascular tone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eicosanoids in inflammation in the blood and the vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mediation of leukocyte components of inflammatory reactions by lipoxygenase products of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. csfarmacie.cz [csfarmacie.cz]

- 11. researchgate.net [researchgate.net]

Technical Guide: 11(S)-HETE Signaling Mechanisms in Cardiac Hypertrophy

Executive Summary

11(S)-Hydroxyeicosatetraenoic acid (11(S)-HETE) is a bioactive lipid mediator derived from arachidonic acid (AA). While historically overshadowed by 12- and 20-HETE, emerging research identifies 11(S)-HETE as a potent, enantioselective driver of cardiac hypertrophy. Unlike its R-enantiomer, 11(S)-HETE functions as an autocrine signaling molecule that allosterically activates Cytochrome P450 1B1 (CYP1B1), establishing a deleterious feed-forward loop characterized by oxidative stress, MAPK pathway activation, and pathological gene remodeling. This guide details the mechanistic pathways, experimental protocols, and analytical standards required to study this metabolite in a drug development context.

Biosynthesis and Enantioselectivity

Arachidonic Acid Metabolism

11(S)-HETE is generated through both enzymatic and non-enzymatic pathways, but its pathological specificity in cardiac tissue is linked to enzymatic precision.

-

Enzymatic Sources:

-

Non-Enzymatic Sources: Free radical-mediated peroxidation of AA often yields a racemic mixture (R/S), whereas the pathological signaling described below is highly specific to the (S)-enantiomer .

The Chirality Factor

Research demonstrates a distinct structure-activity relationship (SAR). In human ventricular cardiomyocytes (RL-14 cells), 11(S)-HETE exhibits significantly higher potency than 11(R)-HETE in inducing hypertrophic markers (ANP, β-MHC) and increasing cell surface area. This enantioselectivity suggests a specific binding interaction—in this case, an allosteric site on the CYP1B1 enzyme itself.

Mechanistic Core: The CYP1B1 Feed-Forward Loop

The signaling mechanism of 11(S)-HETE is distinct from the G-protein coupled receptor (GPCR) pathways utilized by 12-HETE (GPR31) or 20-HETE (GPR75). Instead, 11(S)-HETE operates primarily through an intracellular allosteric activation loop .

The Signaling Cascade

-

Initiation: Arachidonic acid is metabolized (via CYP1B1 or COX) to 11(S)-HETE.

-

Allosteric Activation: 11(S)-HETE binds to an allosteric site on CYP1B1 , significantly increasing its catalytic activity (measured by EROD assays).

-

ROS Generation: Hyperactive CYP1B1 uncouples or metabolizes substrates to generate excessive Reactive Oxygen Species (ROS), specifically superoxide anions.

-

Kinase Activation: ROS acts as a second messenger to phosphorylate and activate:

-

MAPK Pathway: ERK1/2 and p38 MAPK.[3]

-

NF-κB: Translocation to the nucleus.

-

-

Gene Remodeling: Activated transcription factors drive the expression of fetal gene programs (NPPA, NPPB, MYH7), resulting in cardiomyocyte hypertrophy.

Pathway Visualization

The following diagram illustrates the self-reinforcing nature of 11(S)-HETE signaling.

Caption: The 11(S)-HETE/CYP1B1 feed-forward loop driving cardiac hypertrophy via oxidative stress.

Experimental Protocols

To validate this pathway or test therapeutic inhibitors, the following protocols are recommended. These are designed to be self-validating by including specific negative controls (R-enantiomer) and inhibitors.

In Vitro Hypertrophy Model

Cell Line: RL-14 (Human Fetal Ventricular Cardiomyocytes) or AC16.

Protocol:

-

Culture: Maintain cells in DMEM/F12 with 10% FBS. Starve in serum-free medium for 24 hours prior to treatment to synchronize the cell cycle.

-

Treatment Groups:

-

Vehicle Control (Ethanol < 0.1%).

-

11(S)-HETE (20 µM): The active agonist.

-

11(R)-HETE (20 µM): The stereochemical negative control (shows significantly lower potency).

-

Inhibitor Co-treatment: TMS (CYP1B1 inhibitor, 1 µM) or Resveratrol.

-

-

Incubation: 24 to 48 hours.

-

Readouts:

-

Morphology: Fix cells with 4% paraformaldehyde. Stain with phalloidin (F-actin) to measure cell surface area.

-

Gene Expression: RT-qPCR for NPPA (ANP), NPPB (BNP), and MYH7 (β-MHC).

-

CYP1B1 Activity: Microsomal EROD (7-ethoxyresorufin O-deethylase) assay.

-

Analytical Detection: Chiral LC-MS/MS

Distinguishing 11(S) from 11(R) is critical. Standard C18 columns cannot separate these enantiomers.

Methodology:

-

Sample Prep: Solid Phase Extraction (SPE) using C18 cartridges. Elute with ethyl acetate. Evaporate and reconstitute in mobile phase.[4]

-

Column: ChiralPak AD-RH (150 x 4.6 mm, 5 µm) or equivalent reversed-phase chiral column.

-

Mobile Phase: Isocratic elution with Methanol : Water : Acetic Acid (95 : 5 : 0.1, v/v).[4]

-

Flow Rate: 0.5 mL/min.

-

Detection: Negative Ion Mode ESI-MS/MS.

Table 1: Key Mass Transitions (MRM)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (Approx)* |

|---|---|---|---|

| 11(S)-HETE | 319.2 | 167.1 | ~12.5 min |

| 11(R)-HETE | 319.2 | 167.1 | ~10.2 min |

| 15(S)-HETE-d8 (IS) | 327.2 | 226.1 | ~13.0 min |

*Retention times are column-dependent but the separation order (R before S on ChiralPak AD-RH) is consistent.

Summary of Quantitative Data

The following table summarizes the comparative effects of 11(S)-HETE versus 11(R)-HETE and controls in human cardiomyocytes, derived from key literature findings.

Table 2: Enantioselective Effects on Hypertrophic Markers

| Readout | Control (Fold Change) | 11(R)-HETE (20 µM) | 11(S)-HETE (20 µM) | Mechanism Note |

|---|---|---|---|---|

| Cell Surface Area | 1.0 | 1.2x (Mild) | 1.6x (Significant) | Cytoskeletal remodeling via F-actin |

| ANP mRNA | 1.0 | 1.1x (NS) | 2.3x (p<0.05) | Transcriptional activation |

| β-MHC mRNA | 1.0 | 1.3x (p<0.05) | 5.0x (p<0.01) | Pathological myosin switch |

| CYP1B1 Activity | 100% | 145% | 183% | Allosteric activation (EROD assay) |

(NS = Not Significant; Data synthesized from Frontiers in Pharmacology, 2024)

Therapeutic Implications

The unique "autocrine amplifier" mechanism of 11(S)-HETE highlights CYP1B1 as a high-value drug target. Unlike blocking a specific GPCR, inhibiting CYP1B1 prevents both the generation of the agonist (11(S)-HETE) and the downstream oxidative stress caused by its allosteric binding.

Potential Therapeutic Agents:

-

Tetramethoxystilbene (TMS): A selective, potent CYP1B1 inhibitor.

-

Resveratrol: A natural polyphenol that inhibits CYP1B1 expression and activity.

-

19-HETE: An endogenous inhibitor that can counteract the effects of mid-chain HETEs.

References

-

11-Hydroxyeicosatetraenoic acid induces cellular hypertrophy in an enantioselective manner. Source: Frontiers in Pharmacology (2024). URL:[Link]

-

CYP1B1 as a therapeutic target in cardio-oncology. Source: Journal of Advanced Research (2020). URL:[Link]

-

17-(R/S)-hydroxyeicosatetraenoic acid (HETE) induces cardiac hypertrophy through the CYP1B1 in enantioselective manners. Source: Prostaglandins & Other Lipid Mediators (2023).[1][5] URL:[Link]

-

Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS. Source: Journal of Lipid Research (2015). URL:[Link]

-

The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling. Source: Frontiers in Physiology (2021). URL:[Link]

Sources

- 1. The Expression of Genes CYP1A1, CYP1B1, and CYP2J3 in Distinct Regions of the Heart and Its Possible Contribution to the Development of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Contribution of Cytochrome P450 1B1 to Hypertension and Associated Pathophysiology: A Novel Target for Antihypertensive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

chiral LC-MS/MS method for 11(S)-HETE quantification

Application Note: High-Sensitivity Chiral LC-MS/MS Quantification of 11(S)-HETE

Part 1: Executive Summary & Biological Context[1]

The Stereochemical Imperative In lipid signaling, chirality is not a detail; it is the message. While standard C18 chromatography separates regio-isomers (e.g., 11-HETE vs. 12-HETE), it fails to distinguish enantiomers. This is a critical blind spot in drug development and mechanistic biology because the origin of 11-HETE dictates its stereochemistry:

-

Enzymatic Pathway (COX-2): Cyclooxygenase-2 (COX-2) primarily generates 11(R)-HETE from arachidonic acid.[1]

-

Enzymatic Pathway (CYP450): Specific Cytochrome P450 enzymes (e.g., CYP1B1) produce 11(S)-HETE , which has distinct hypertrophic effects on cardiomyocytes.

-

Non-Enzymatic Oxidation (ROS): Free radical-mediated peroxidation (oxidative stress) produces a racemic mixture (50:50) of 11(R) and 11(S).

Therefore, quantifying 11(S)-HETE specifically is the only way to distinguish regulated CYP-mediated signaling from unregulated oxidative damage or COX-2 activity.

This protocol details a Reversed-Phase Chiral LC-MS/MS method.[1][2] Unlike traditional Normal Phase chiral methods (using hexane), this approach is directly compatible with Electrospray Ionization (ESI), offering superior sensitivity and robustness for biological samples.

Part 2: Analytical Strategy & Mechanism

The Challenge: Isobaric Interference

11-HETE (m/z 319.2) shares the same precursor mass and similar fragmentation patterns with 12-HETE and 15-HETE.

-

Solution 1 (Regio-separation): The chromatography must resolve 11-HETE from its regio-isomers (12/15).

-

Solution 2 (Enantio-separation): The stationary phase must possess chiral recognition sites (amylose tris-carbamates) to separate the (R) and (S) forms.

Method Selection: Chiral Reversed-Phase (RP)

We utilize an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-RH or Lux Amylose-2).

-

Why RP? Standard chiral columns (AD-H) use hexane/IPA, which are dangerous for ESI sources (flammability, poor ionization). The "RH" (Reverse Phase) variants allow the use of aqueous-organic mobile phases (Water/Acetonitrile/Methanol), ensuring high ionization efficiency in negative mode ESI.

Part 3: Visualization of Pathways & Workflow

Caption: Figure 1. Metabolic origins of 11-HETE enantiomers and the necessity for chiral resolution to distinguish enzymatic pathways from oxidative stress.

Part 4: Detailed Experimental Protocol

Reagents & Standards

-

Target Analytes: 11(S)-HETE, 11(R)-HETE (Cayman Chemical).

-

Internal Standard (IS): 11(S)-HETE-d8 (Deuterated standard is mandatory to correct for matrix effects and recovery).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Acetic Acid.

-

Antioxidant: Butylated hydroxytoluene (BHT) – Critical to prevent artificial formation of HETEs during extraction.

Sample Preparation (Solid Phase Extraction)

Self-Validating Step: The inclusion of BHT and low-temperature processing prevents ex vivo oxidation, ensuring the ratio of R/S measured is endogenous.

-

Sample Thawing: Thaw plasma/tissue homogenate on ice.

-

Spiking: Add 10 µL of Internal Standard (100 ng/mL 11(S)-HETE-d8) to 200 µL sample.

-

Protein Precipitation: Add 600 µL ice-cold Acetonitrile containing 0.01% BHT. Vortex for 30 sec.

-

Centrifugation: 10,000 x g for 10 min at 4°C. Transfer supernatant to a clean tube.

-

Dilution: Dilute supernatant with water to <15% organic content (approx. 1:5 dilution) to prepare for SPE loading.

-

SPE Loading (Oasis HLB or Strata-X):

-

Condition: 1 mL MeOH, then 1 mL Water.

-

Load: Diluted sample.

-

Wash: 1 mL 5% MeOH in Water.

-

Elute: 1 mL Methanol.

-

-

Reconstitution: Evaporate to dryness under Nitrogen. Reconstitute in 50 µL Mobile Phase (see below).

LC-MS/MS Conditions

Chromatography (Chiral RP)

-

Column: Chiralpak AD-RH (150 x 4.6 mm, 5 µm) or Lux Amylose-2 (150 x 2.0 mm, 3 µm).

-

Note: The 2.0 mm ID column is preferred for MS sensitivity (lower flow rate).

-

-

Mobile Phase: Isocratic elution is often required for chiral resolution.

-

Composition: Acetonitrile / Water / Acetic Acid (45 : 55 : 0.02, v/v/v) .

-

Optimization: Adjust ACN % between 40-50% to maximize resolution (Rs > 1.5) between R and S.

-

-

Flow Rate: 0.2 mL/min (for 2.1 mm ID) or 0.5 mL/min (for 4.6 mm ID).

-

Column Temp: 25°C (Lower temperature often improves chiral selectivity).

Mass Spectrometry (Triple Quadrupole)

-

Source: ESI Negative Mode.

-

Spray Voltage: -3.5 kV.

-

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Purpose |

| 11(S)-HETE | 319.2 | 167.1 | 30 | 22 | Quantifier |

| 11(S)-HETE | 319.2 | 115.1 | 30 | 28 | Qualifier |

| 11(S)-HETE-d8 | 327.2 | 175.1 | 30 | 22 | Internal Std |

| 12-HETE | 319.2 | 179.1 | 30 | 20 | Monitor Interference |

| 15-HETE | 319.2 | 219.1 | 30 | 20 | Monitor Interference |

Technical Insight: The transition 319 -> 167 is specific to 11-HETE (cleavage at C10-C11). 12-HETE yields a dominant 179 fragment. Monitoring 179 and 219 ensures that regio-isomers are chromatographically separated and not contributing to the 11-HETE signal.

Part 5: Data Analysis & Validation

Calculation of Enantiomeric Excess (ee)

-

Pure Enzymatic (CYP): High ee% (S-dominant).

-

Oxidative Stress: Low ee% (Near 0%, Racemic).

Validation Criteria (FDA Bioanalytical Guidelines)

-

Selectivity: Baseline resolution (Rs > 1.5) between 11(R) and 11(S).[3]

-

Linearity: 0.1 ng/mL to 500 ng/mL (

). -

Accuracy/Precision: ±15% (±20% at LLOQ).

-

Matrix Effect: Compare IS response in matrix vs. solvent. If suppression >20%, switch to 11(S)-HETE-d8 (which compensates perfectly).

Part 6: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Co-elution of R & S | Mobile phase too strong (high organic). | Decrease ACN by 2-5%. Lower column temp to 20°C. |

| Broad Peaks | Sample solvent mismatch. | Ensure reconstitution solvent matches the mobile phase (45% ACN). |

| High Background | Contaminated source or solvents.[4] | Clean ESI cone. Use fresh LC-MS grade solvents. |

| Racemization | Oxidation during prep. | CRITICAL: Ensure BHT is added immediately at collection. Keep samples on ice. |

Part 7: References

-

Chiral Separation of HETEs: "Validated enantioselective LC-MS/MS assay for quantification of chiral metabolites." Journal of Pharmaceutical and Biomedical Analysis.

-

Biological Significance: "11-Hydroxyeicosatetraenoic acid induces cellular hypertrophy in an enantioselective manner."[3] Frontiers in Pharmacology.

-

Metabolic Pathways: "Targeted Chiral Analysis of Bioactive Arachidonic Acid Metabolites Using Liquid-Chromatography-Mass Spectrometry." Molecules.

-

LC-MS Methodology: "Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry." LIPID MAPS.

-

Column Selection: "Instruction Manual for CHIRALPAK® AD-H / AD-RH." Daicel Chiral Technologies.

Sources

Visualizing the Invisible: A Detailed Guide to Immunohistochemical Staining for 11(S)-HETE in Tissue Samples

An Application Guide for Researchers

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 11(S)-HETE in Biological Tissues

11(S)-hydroxyeicosatetraenoic acid, or 11(S)-HETE, is a bioactive lipid mediator derived from the metabolism of arachidonic acid.[1][2] Unlike its more stable protein counterparts, this small eicosanoid is a transient signaling molecule with a pivotal role in a multitude of physiological and pathological processes. Its formation can occur through both non-enzymatic lipid peroxidation and enzymatic pathways involving cyclooxygenases (COX) and cytochrome P450 (CYP) enzymes.[3][4][5]

Emerging research has implicated 11(S)-HETE and its enantiomer, 11(R)-HETE, in critical cellular events, including inflammation, cancer progression, and cardiovascular diseases like cardiac hypertrophy.[4][6][7][8] Specifically, 11(S)-HETE has been shown to induce cellular hypertrophy and upregulate key CYP enzymes, linking oxidative stress to pathological changes in the heart.[4] Given its role as a potent signaling molecule, the ability to visualize the precise location and distribution of 11(S)-HETE within the cytoarchitecture of tissue is paramount for understanding its function in disease pathogenesis.

This guide provides a comprehensive framework for the immunohistochemical (IHC) detection of 11(S)-HETE. It moves beyond a simple recitation of steps to explain the critical scientific principles underlying the localization of small, soluble lipid molecules—a notoriously challenging yet rewarding endeavor.

PART 1: Scientific Foundations and Strategic Planning

The 11(S)-HETE Biosynthetic and Signaling Pathway

11(S)-HETE is not a stored molecule; its presence reflects active metabolic processes within the cell. Understanding its origin is key to interpreting staining results. It is formed primarily through two routes:

-

Enzymatic Pathways : Cyclooxygenase (COX-1 and COX-2) and Cytochrome P450 (CYP) enzymes can convert arachidonic acid into various HETE isomers, including 11-HETE.[3][9]

-

Non-Enzymatic Lipid Peroxidation : Reactive oxygen species (ROS) can directly oxidize arachidonic acid, leading to the formation of a racemic mixture of HETE enantiomers, including 11(S)-HETE.[3][8]

Once produced, 11(S)-HETE can act as a paracrine or autocrine signaling molecule to modulate cellular responses.

The Unique Challenge of Lipid Immunohistochemistry

Standard IHC protocols are optimized for robust protein antigens. Lipids, however, present unique challenges:

-

Solubility : Lipids are soluble in organic solvents.[10] Standard paraffin-embedding protocols, which use xylene and ethanol, will strip most lipids from the tissue, resulting in a complete loss of signal.[11][12]

-

Fixation : While necessary to preserve tissue morphology, fixation can mask epitopes or fail to adequately cross-link small lipids into the tissue matrix.[13] Formaldehyde is preferred over methanol as it is less likely to dehydrate and extract lipids.[13]

-

Antigenicity : As small molecules, lipids may be weakly immunogenic, requiring high-affinity and high-specificity antibodies.

Critical Decision Point: Frozen vs. Paraffin-Embedded Tissue

The choice of tissue preparation is the single most important factor for successful lipid IHC.

| Tissue Preparation | Advantages | Disadvantages | Recommendation for 11(S)-HETE |

| Frozen Sections | Excellent lipid preservation. [10][14] | Poorer morphology compared to paraffin; potential for freezing artifacts. | Highly Recommended. This is the gold standard for lipid IHC. |

| Paraffin-Embedded (FFPE) | Superior morphology and long-term storage. | Severe lipid extraction by solvents.[12] Requires specialized, often suboptimal, protocols to retain lipids. | Not Recommended unless unavoidable. Success is unlikely with standard protocols. Some research suggests HIER may release lipids trapped by protein cross-linking, but this is experimental.[15][16] |

PART 2: Detailed Protocol for 11(S)-HETE Staining in Frozen Tissues

This protocol is a self-validating system, incorporating essential controls to ensure the trustworthiness of the results.

Experimental Workflow Overview

Required Materials

-

Primary Antibody : A high-affinity monoclonal or polyclonal antibody specific for 11(S)-HETE. Crucial Step: Validate antibody specificity via ELISA or Western blot with lipid standards if possible.

-

Tissue : Fresh tissue, handled quickly to prevent lipid degradation.

-

Fixative : 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).

-

Cryoprotectant : 30% Sucrose in PBS.

-

Embedding Medium : Optimal Cutting Temperature (OCT) compound.

-

Freezing Bath : Isopentane cooled with liquid nitrogen.

-

Buffers : PBS (pH 7.4), Tris-Buffered Saline (TBS).

-

Permeabilization Buffer : 0.1-0.25% Triton X-100 or Saponin in PBS.[13]

-

Blocking Buffers :

-

Detection System : A sensitive horseradish peroxidase (HRP)-conjugated secondary antibody and a suitable chromogen like 3,3'-Diaminobenzidine (DAB).[19] Polymer-based systems can enhance sensitivity.[20]

-

Counterstain : Hematoxylin.

-

Mounting Medium : Aqueous mounting medium (do not use organic solvent-based media).

Step-by-Step Methodology

Step 1: Tissue Preparation and Freezing

-

Excise tissue of interest and immediately fix by immersion in ice-cold 4% PFA for 2-4 hours. Rationale: Brief, gentle fixation is crucial to cross-link the tissue and trap lipids without destroying epitopes or morphology.[13]

-

Wash the tissue 3x for 10 minutes in ice-cold PBS.

-

Cryoprotect by incubating the tissue in 30% sucrose in PBS at 4°C overnight or until the tissue sinks. Rationale: Sucrose acts as a cryoprotectant, preventing the formation of ice crystals that can damage tissue morphology.[12]

-

Blot the tissue dry, embed in OCT compound in a cryomold, and flash-freeze by immersing in isopentane pre-chilled with liquid nitrogen (-80°C). Store blocks at -80°C.

Step 2: Cryosectioning and Slide Preparation

-

Equilibrate the frozen tissue block to the cryostat temperature (approx. -20°C).

-

Cut sections at 5-10 µm thickness and mount them onto charged glass slides.

-

Air dry the slides for 30-60 minutes at room temperature. Slides can be used immediately or stored at -80°C.

Step 3: Staining Procedure

-

If slides are frozen, bring them to room temperature for 30 minutes.

-

Wash slides 2x for 5 minutes in PBS to remove OCT.

-

Endogenous Peroxidase Quenching : Incubate sections in 3% H₂O₂ for 10-15 minutes. Rationale: This step eliminates endogenous peroxidase activity found in tissues like the liver or in red blood cells, preventing false-positive signals.[21]

-

Wash slides 3x for 5 minutes in PBS.

-

Permeabilization : Incubate in 0.1% Triton X-100 in PBS for 10 minutes. Rationale: A mild detergent is required to create pores in the cell membrane, allowing the antibody to access intracellular antigens. The concentration must be low to avoid disrupting lipid localization.[13]

-

Wash slides 3x for 5 minutes in PBS.

-

Blocking Non-Specific Binding : Incubate in 5% Normal Serum in PBS for 1 hour at room temperature.[18] Rationale: The serum contains immunoglobulins that bind to non-specific sites in the tissue, preventing the primary and secondary antibodies from binding non-specifically and causing high background.[17][18][21]

-

Primary Antibody Incubation : Gently blot away the blocking serum (do not rinse). Incubate with the anti-11(S)-HETE primary antibody diluted in blocking buffer (e.g., 1-2% normal serum in PBS) overnight at 4°C in a humidified chamber. Rationale: Overnight incubation at a low temperature promotes specific antibody-antigen binding while minimizing non-specific interactions.

-

Controls :

-

Negative Control : Incubate a section with antibody diluent only (no primary antibody) to check for non-specific binding of the secondary antibody.[21]

-

Isotype Control : Incubate a section with a non-immune antibody of the same isotype and concentration as the primary antibody.

-

Absorption Control (Optional but Recommended) : Pre-incubate the primary antibody with an excess of 11(S)-HETE antigen before applying it to the tissue section. A significant reduction in staining confirms antibody specificity.

-

-

Wash slides 3x for 5 minutes in PBS.

-

Secondary Antibody and Detection : Incubate with the HRP-conjugated secondary antibody according to the manufacturer's instructions (typically 1 hour at room temperature).

-

Wash slides 3x for 5 minutes in PBS.

-

Chromogen Development : Prepare the DAB substrate solution immediately before use and apply to the tissue. Monitor the color development under a microscope (typically 2-10 minutes). Rationale: HRP catalyzes the conversion of soluble DAB into an insoluble brown precipitate at the site of antigen localization.[19][22]

-

Stop the reaction by immersing the slides in distilled water.

-

Counterstaining : Lightly counterstain with Hematoxylin for 30-60 seconds to visualize cell nuclei. "Blue" the sections in running tap water.

-

Dehydration and Mounting : Briefly rinse in distilled water. CRITICAL : Do NOT use an alcohol gradient or xylene for dehydration. Air dry the slides or use a brief rinse in 95% ethanol followed by air drying, then immediately coverslip using an aqueous mounting medium .

PART 3: Data Interpretation and Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No Staining or Weak Signal | Lipid antigen lost during processing. | Ensure frozen sections are used. Avoid all organic solvents. Use aqueous mounting medium. |

| Primary antibody concentration too low. | Perform a titration of the primary antibody to find the optimal concentration. | |

| Insufficient permeabilization. | Increase Triton X-100 concentration slightly (e.g., to 0.25%) or extend incubation time. | |

| High Background Staining | Inadequate blocking. | Increase blocking time to 90 minutes or increase normal serum concentration to 10%.[21] |

| Primary antibody concentration too high. | Reduce the concentration of the primary antibody.[21] | |

| Endogenous peroxidase activity not quenched. | Ensure the H₂O₂ step is performed correctly. | |

| Sections dried out during staining. | Use a humidified chamber for all incubation steps. |

References

-

Immunohistochemistry Basics: Blocking Non-Specific Staining - Bitesize Bio. [Link]

-

IHC detection systems: Advantages and Disadvantages - Bio-Techne. [Link]

-

An Introduction to the Performance of Immunohistochemistry - PMC. [Link]

-

Immunohistochemistry Kits - Biocompare. [Link]

-

Tissue Fixation and Processing for the Histological Identification of Lipids. [Link]

-

11-Hete | C20H32O3 - PubChem. [Link]

-

Oil Red O Staining Protocol - IHC WORLD. [Link]

-

Best ways to remove lipids from tissue for immunohistochemistry? - ResearchGate. [Link]

-

Antigen Retrieval and Its Effect on the MALDI-MSI of Lipids in Formalin-Fixed Paraffin-Embedded Tissue - PMC. [Link]

-

(PDF) Tissue Fixation and Processing for the Histological Identification of Lipids. [Link]

-

Oil Red O Staining Protocol (Ellis) - IHC WORLD. [Link]

-

optimisation of protocols for detection of free cholesterol and niemann-pick type c 1 and 2 protein - DiVA portal. [Link]

-

Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC. [Link]

-

11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC. [Link]

-

Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - MDPI. [Link]

-

Regulation of Inflammation in Cancer by Eicosanoids - PMC. [Link]

-

Antigen Retrieval and Its Effect on the MALDI-MSI of Lipids in Formalin-Fixed Paraffin-Embedded Tissue | Journal of the American Society for Mass Spectrometry. [Link]

-

Protocol References - mAb3D Atlas. [Link]

-

Antigen retrieval - Wikipedia. [Link]

-

12-Hydroxyeicosatetraenoic acid - Wikipedia. [Link]

-

Cyclooxygenase-2 - Wikipedia. [Link]

-

EET signaling in cancer - PMC. [Link]

-

Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC. [Link]

-

Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC. [Link]

-

Full article: Key Role of 12-Lipoxygenase and Its Metabolite 12-Hydroxyeicosatetraenoic Acid (12-HETE) in Diabetic Retinopathy. [Link]

Sources

- 1. 11-Hete | C20H32O3 | CID 14123410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 6. Regulation of Inflammation in Cancer by Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EET signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tissue Fixation and Processing for the Histological Identification of Lipids | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Lipid Immunostaining - Echelon Biosciences [echelon-inc.com]

- 14. Oil Red O Staining Protocol - IHC WORLD [ihcworld.com]

- 15. Antigen Retrieval and Its Effect on the MALDI-MSI of Lipids in Formalin-Fixed Paraffin-Embedded Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. bitesizebio.com [bitesizebio.com]

- 19. Detection Systems in Immunohistochemistry - National Diagnostics [nationaldiagnostics.com]

- 20. vectorlabs.com [vectorlabs.com]

- 21. biossusa.com [biossusa.com]

- 22. An Introduction to the Performance of Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

measuring 11(S)-HETE in cell culture supernatants

This guide details the high-specificity measurement of 11(S)-HETE (11(S)-hydroxyeicosatetraenoic acid) in cell culture supernatants.

Executive Summary & Critical Technical Note

There is currently no commercially available ELISA kit specific for 11(S)-HETE. Commercially available immunoassays target 12(S)-HETE, 15(S)-HETE, or 20-HETE. Antibodies generally lack the stereochemical specificity to distinguish 11(S)-HETE from its enantiomer 11(R)-HETE or its regioisomers (e.g., 12-HETE).

Therefore, Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the only validated method to specifically quantify 11(S)-HETE. This protocol focuses exclusively on this "Gold Standard" workflow, emphasizing the separation of the S-enantiomer from the R-enantiomer to determine biological origin (enzymatic vs. non-enzymatic).

Part 1: Biological Context & Mechanism[1]

Understanding the origin of 11(S)-HETE is vital for experimental design. Unlike 12- or 15-HETE, which are primary products of specific lipoxygenases (LOXs), 11-HETE origins are more complex:

-

Non-Enzymatic Oxidation (ROS): The most common source of 11-HETE in cell culture is free radical-mediated peroxidation of arachidonic acid. This process yields a racemic mixture (50:50) of 11(R) and 11(S).

-

Enzymatic "Leak" (COX Pathways): Cyclooxygenases (COX-1/COX-2) primarily produce PGG2. However, an incomplete reaction can release 11(R)-HETE .

-

Specific Enzymatic Synthesis (CYP): Certain Cytochrome P450 enzymes (e.g., CYP1B1 ) can stereoselectively produce 11(S)-HETE , which has been linked to cellular hypertrophy and specific signaling events.

Why Measure 11(S)-HETE?

-

Ratio Analysis: A 1:1 ratio of S:R indicates oxidative stress (ROS). An excess of 11(S) indicates specific enzymatic activity (e.g., CYP pathway activation).

Pathway Diagram: 11(S)-HETE Formation

Caption: Biological origins of 11(S)-HETE. Note that specific detection requires distinguishing the S-enantiomer from the COX-derived R-enantiomer and ROS-derived racemic mixtures.

Part 2: Sample Preparation Protocol

Objective: Extract 11(S)-HETE from cell culture supernatant while preventing ex vivo oxidation (which would artificially elevate levels).

Reagents Required

-

Antioxidant Cocktail: Butylated hydroxytoluene (BHT) and Indomethacin (to block COX activity during harvest).

-

Internal Standard: Deuterated 11(S)-HETE-d8 (Essential for quantification).

-

Extraction Solvents: Methanol (LC-MS grade), Ethyl Acetate, Acetic Acid.

Step-by-Step Workflow

1. Supernatant Collection & Stabilization

-

Step 1.1: Harvest cell culture media (supernatant) into pre-chilled tubes on ice.

-

Step 1.2: Immediately add BHT (10 µM final) and Indomethacin (10 µM final).

-

Why? BHT stops auto-oxidation; Indomethacin prevents COX enzymes from generating new HETEs during the spin-down.

-

-

Step 1.3: Centrifuge at 1,000 x g for 5 mins at 4°C to remove cell debris. Transfer supernatant to a fresh glass tube.

-

Critical: Use glass or solvent-resistant plastic. Lipids can stick to standard polypropylene.

-

2. Spiking & Acidification [1]

-

Step 2.1: Add 11(S)-HETE-d8 Internal Standard (e.g., 1-5 ng per sample) to the supernatant.

-

Why? Accounts for extraction loss and matrix effects.

-

-

Step 2.2: Acidify the sample to pH 3.5–4.0 using 1M Acetic Acid or HCl.

-

Why? Protonates the carboxyl group of the HETE (pKa ~4.8), rendering it uncharged and hydrophobic, allowing it to partition into the organic phase.

-

3. Solid Phase Extraction (SPE)

-

Recommended Cartridge: C18 or HLB (Hydrophilic-Lipophilic Balance) columns (e.g., Waters Oasis HLB).

-

Step 3.1 (Conditioning): Wash column with 1 mL Methanol, then 1 mL Water (pH 4.0).

-

Step 3.2 (Loading): Load acidified supernatant slowly (gravity or low vacuum).

-

Step 3.3 (Washing): Wash with 1 mL 5% Methanol/Water. (Removes salts/proteins).

-

Step 3.4 (Elution): Elute with 1 mL 100% Methanol or Ethyl Acetate.

-

Step 3.5 (Drying): Evaporate solvent under a stream of Nitrogen gas. Do not use heat (>30°C) as HETEs are heat-labile.

-

Step 3.6 (Reconstitution): Resuspend residue in 100 µL of Mobile Phase (e.g., 50:50 MeOH:Water).

Part 3: Chiral LC-MS/MS Analysis

This is the core detection method. Standard C18 columns cannot separate 11(S) from 11(R). You must use a Chiral Stationary Phase .

Instrument Parameters

| Parameter | Specification | Notes |

| LC System | UHPLC (Agilent 1290 / Waters Acquity) | High pressure required for chiral columns. |

| Column | Chiralpak AD-RH or Chiralpak IA-3 | Amylose-based columns are standard for HETE enantiomers. |

| Dimensions | 150 x 2.1 mm, 3 µm or 5 µm | Narrow bore for MS sensitivity. |

| Mobile Phase | A: Water + 0.1% Acetic AcidB: Acetonitrile + 0.1% Acetic Acid | Isocratic elution is often preferred for chiral separation.[2] |

| Elution Profile | Isocratic (e.g., 85% B) or Shallow Gradient | Optimized for separating R and S peaks. |

| Flow Rate | 0.2 - 0.4 mL/min | |

| MS Mode | Negative Electrospray Ionization (ESI-) | HETEs ionize best in negative mode (COO-). |

| Scan Type | MRM (Multiple Reaction Monitoring) |

MRM Transitions (Mass Spectrometry)

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Purpose |

| 11(S)-HETE | m/z 319.2 [M-H]⁻ | m/z 167.1 | Quantifier (Specific fragment) |

| 11(S)-HETE | m/z 319.2 [M-H]⁻ | m/z 115.1 | Qualifier |

| 11(S)-HETE-d8 | m/z 327.2 [M-H]⁻ | m/z 175.1 | Internal Standard |

Note: 11(R)-HETE has the exact same mass and transitions. Identification relies entirely on Retention Time difference on the Chiral Column.

Analytical Workflow Diagram

Caption: Experimental workflow from sample stabilization to chiral resolution.

Part 4: Data Analysis & Quality Control

Identification of Peaks

-

Inject pure standards of 11(S)-HETE and 11(R)-HETE separately to establish retention times.

-

Typically, on Chiralpak columns, the enantiomers will elute 1–2 minutes apart.

-

Criteria: The peak in your sample must match the retention time of the 11(S) standard exactly (± 0.05 min).

Quantification

Calculate the concentration using the Internal Standard ratio:

Calculating Enantiomeric Excess (EE)

To determine if the 11(S)-HETE is enzymatic (CYP) or non-enzymatic (ROS):

-

~50% S: Indicates non-enzymatic lipid peroxidation (ROS).

-

>70% S: Indicates active enzymatic synthesis (e.g., CYP1B1).

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Recovery | pH not acidic enough during extraction. | Ensure pH is < 4.0 before loading onto SPE. |

| Peak Tailing | Column overload or old column. | Inject less volume; clean/replace Chiralpak column. |

| High Background | Auto-oxidation during prep. | Increase BHT concentration; keep samples on ice/N2. |

| No Separation | Wrong column or mobile phase. | Chiral separation is sensitive. Ensure Mobile Phase is fresh and column is specifically Chiralpak AD-RH (or equivalent). |

References

-

Choudhary, D., et al. (2024). 11-Hydroxyeicosatetraenoic acid induces cellular hypertrophy in an enantioselective manner. (Demonstrates the biological difference between 11(S) and 11(R) and the role of CYP1B1).

-

Mazaleuskaya, L. L., et al. (2018). Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS. (Detailed protocol for chiral separation of HETE enantiomers).

-

Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs). (Comprehensive review of HETE biochemistry and origins).

-

Cayman Chemical. 11(S)-HETE Product Information & Standards. (Source for chemical standards required for LC-MS).

Sources

Troubleshooting & Optimization

Technical Support Center: Arachidonic Acid Stability & 11(S)-HETE Prevention

Ticket ID: AA-OX-PREV-001 Status: Open Assigned Specialist: Senior Application Scientist, Lipidomics Division

Executive Summary: The "Canary in the Coal Mine"

You are likely reading this because you have detected 11(S)-HETE in your controls, or you are establishing a sensitive assay where background noise is unacceptable.

The Core Issue: Arachidonic Acid (AA) is a polyunsaturated fatty acid (PUFA) with four cis double bonds. It is thermodynamically unstable in the presence of oxygen. While mammalian Lipoxygenases (LOX) enzymatically produce 5-, 12-, or 15-HETE, the appearance of 11-HETE (specifically the racemic mixture containing the S-enantiomer) is the primary biomarker of non-enzymatic auto-oxidation (lipid peroxidation).

If you see 11(S)-HETE, your AA stock is likely compromised, or your sample preparation is generating reactive oxygen species (ROS).

Core Protocol: The "Zero-Oxidation" Handling Standard

This protocol is non-negotiable for high-sensitivity LC-MS/MS applications.

Phase A: Storage & Stock Preparation

-

Solvent: Store AA in 100% Ethanol .

-

Why: Ethanol scavenges free radicals better than DMSO and prevents micelle formation seen in aqueous buffers (micelles accelerate oxidation propagation).

-

-

Concentration: Maintain stock at >10 mg/mL .

-

Why: Dilute solutions expose a higher ratio of lipid molecules to dissolved oxygen.

-

-

Temperature: -80°C is mandatory for long-term (>1 month) storage. -20°C is acceptable for <1 month.

-

Atmosphere: Displace headspace with Argon (preferred) or Nitrogen.[1] Argon is heavier than air and forms a better "blanket" over the liquid.

Phase B: The Antioxidant Shield (BHT)

For non-biological assays (e.g., standard curves), you must add Butylated Hydroxytoluene (BHT).

| Parameter | Recommendation | Mechanism |

| BHT Concentration | 0.01% - 0.05% (w/v) | Breaks the autoxidative chain reaction by donating a hydrogen atom to the peroxyl radical. |

| When to Add | Immediately upon opening the commercial vial. | Prevents the initial formation of the hydroperoxide (HpETE). |

| Assay Interference | High. BHT suppresses ionization in ESI-MS. | CRITICAL: BHT must be removed via Solid Phase Extraction (SPE) prior to injection. |

Visualizing the Threat: Pathways of 11(S)-HETE Formation

The following diagram illustrates why 11(S)-HETE is your specific marker for failure in storage or handling, distinguishing it from enzymatic signals.

Figure 1: Mechanistic distinction between Enzymatic (Green) and Auto-oxidative (Red) pathways. Note that 11(S)-HETE is a hallmark of the non-enzymatic route.

Troubleshooting Guide & FAQs

Issue 1: "I see 11(S)-HETE in my 'No Enzyme' Control."

Diagnosis: Your substrate (AA) oxidized before the experiment started. Root Cause:

-

The "PBS Trap": You prepared an aqueous working solution of AA and let it sit on the bench for >1 hour. In aqueous buffers (pH 7.4), AA forms micelles. The high local concentration of AA in micelles, combined with trace transition metals (Fe2+, Cu2+) in low-grade buffer salts, catalyzes rapid peroxidation.

-

Old Ethanol Stock: Ethanol evaporates over time, even at -20°C, concentrating the lipid and exposing it to headspace oxygen.

Corrective Action:

-

Protocol: Prepare aqueous dilutions immediately before addition to cells/enzyme. Do not store aqueous AA.[2]

-

Chelation: Add 100 μM EDTA to your buffers to sequester trace metals that catalyze free radical generation.

Issue 2: "My LC-MS baseline is high, and I suspect BHT interference."

Diagnosis: You protected your sample with BHT, but didn't remove it. Technical Insight: BHT elutes in the late hydrophobic region of Reverse Phase chromatography, often suppressing signals for downstream lipids like HETEs or Leukotrienes.

Corrective Action:

-

The SPE Cleanup:

-

Acidify sample to pH 3.0 (using HCl or Formic Acid).

-

Load onto a C18 SPE cartridge.

-

Wash with 15% Methanol/Water (removes salts/proteins).

-

Crucial Step: Wash with Petroleum Ether (removes BHT).

-

Elute AA/HETEs with Methyl Formate or Methanol.

-

Issue 3: "How do I distinguish Auto-oxidation from CYP450 activity?"

Context: Cytochrome P450 (e.g., CYP1B1) can produce 11-HETE, but it favors the R-enantiomer. Auto-oxidation is racemic (50:50 R/S).

Validation Experiment:

-

Chiral LC-MS: Use a Chiralpak AD-H column.

-

Criteria:

-

If Peak Area 11(R) ≈ Peak Area 11(S) → Auto-oxidation .

-

If Peak Area 11(R) >>> Peak Area 11(S) → Enzymatic .

-

Comparative Data: Stability Metrics

The following data summarizes stability profiles based on solvent and storage conditions.

| Storage Condition | Additive | Estimated Stability (t90) | Risk Level |

| Ethanol, -80°C | Argon Purge | > 12 Months | Low |

| Ethanol, -20°C | None | 3 - 6 Months | Moderate |

| DMSO, -20°C | None | 1 - 3 Months | High (DMSO is hygroscopic) |

| PBS (Aqueous), 25°C | None | < 4 Hours | Critical (Rapid 11-HETE formation) |

| Dry Film, -20°C | None | < 2 Weeks | Critical (Surface area exposure) |

Workflow Visualization: The "Safe-Handling" Loop

Follow this decision tree to ensure sample integrity during experimentation.

Figure 2: Operational workflow for Arachidonic Acid handling. Note the strict "No Refreeze" policy for working aliquots.

References

-

Porter, N. A., et al. (1995). Mechanisms of free radical oxidation of unsaturated lipids. Lipids.[1][3][4][5][6][7][8] Link

-

Cayman Chemical. (2023). Arachidonic Acid Product Information & Handling Guide.Link

-

Spiteller, G. (2001). Lipid peroxidation in aging and age-dependent diseases. Experimental Gerontology. Link

-

Hanna, V. S., & Hafez, E. A. (2018). Synopsis of arachidonic acid metabolism: A review. Journal of Advanced Research. Link

-

Sigma-Aldrich. (2024). Technical Bulletin: Storage and Stability of Unsaturated Fatty Acids.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mpbio.com [mpbio.com]

- 3. The effect of ethanol on arachidonic acid metabolism in the murine peritoneal macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of ethanol on arachidonic acid incorporation into lipids of a plasma membrane fraction isolated from brain cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monolayer autoxidation of arachidonic acid to epoxyeicosatrienoic acids as a model of their potential formation in cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

distinguishing enzymatic vs non-enzymatic 11(S)-HETE formation

Topic: Enzymatic (COX/CYP) vs. Non-Enzymatic (ROS) 11-HETE Formation

Executive Summary & Technical Clarification

CRITICAL SCIENTIFIC ALERT: Before proceeding with the protocol, we must address a common misconception regarding stereochemistry. While most mammalian lipoxygenases (LOX) produce S-enantiomers (e.g., 5(S)-HETE, 12(S)-HETE), Cyclooxygenases (COX-1 and COX-2) exclusively produce 11(R)-HETE as a side product of prostaglandin synthesis, not 11(S)-HETE.[1]

-

11(R)-HETE: The primary marker of COX-1/COX-2 catalytic activity (enzymatic).

-

11(R/S)-HETE (Racemic): The marker of non-enzymatic free radical peroxidation (ROS).

-

11(S)-HETE: Often the dominant enantiomer in plasma due to differential metabolism or specific CYP450 activity, but primarily associated with oxidative stress burdens when found in a racemic mix.

The Diagnostic Challenge: Standard Reverse-Phase (RP) LC-MS/MS cannot distinguish between 11(R) and 11(S) enantiomers; they co-elute. Therefore, standard assays often conflate COX activity with oxidative stress. To accurately distinguish the source, you must employ Chiral LC-MS/MS .

Diagnostic Workflow (Decision Matrix)

Use this logic flow to determine the origin of 11-HETE in your biological samples.

Figure 1: Decision matrix for assigning the biological origin of 11-HETE based on stereochemical analysis.

Protocol A: Chiral LC-MS/MS Analysis (The Gold Standard)

This is the only definitive method to separate enzymatic (11R) from non-enzymatic (Racemic) formation.

Reagents & Equipment

-

Column: Chiralpak AD-RH (150 x 4.6 mm, 5 µm) OR Lux Amylose-2 (150 x 2.0 mm, 3 µm).[2]

-

Mobile Phase:

-

Internal Standard: 11(S)-HETE-d8 (Deuterated standard is critical for quantitation).

Step-by-Step Methodology

-

Sample Collection (Critical):

-

Extraction:

-

Perform Solid Phase Extraction (SPE) using C18 cartridges.

-

Elute with Methyl Formate or Ethyl Acetate.

-

Evaporate under nitrogen; reconstitute in Mobile Phase.

-

-

LC-MS/MS Settings (MRM Mode):

-

Parent Ion: m/z 319.2 [M-H]⁻

-

Daughter Ion: m/z 167.1 (Specific to 11-HETE fragmentation).

-

Chiral Separation: Monitor the retention time shift. 11(R) and 11(S) will elute as distinct peaks.

-

Data Interpretation Table

| Feature | Enzymatic (COX-1/2) | Non-Enzymatic (Auto-oxidation) | CYP450 (e.g., CYP1B1) |

| Major Enantiomer | 11(R)-HETE | Racemic (1:1 Mix) | Variable (Often R-dominant) |

| Inhibitor Response | Blocked by Indomethacin | Unaffected by Indomethacin | Blocked by 1-ABT / SKF-525A |

| Antioxidant Response | Minimal effect | Blocked by BHT / Vitamin E | Minimal effect |

| Biological Context | Inflammation, Platelet Activation | Oxidative Stress, Ischemia | Renal/Liver Metabolism |

Protocol B: Chemical Validation (The "Knockout" Test)

If Chiral LC-MS is unavailable, use differential inhibition to infer the source.

Mechanism of Action

-

Indomethacin: Non-selective COX inhibitor. Abolishes enzymatic 11(R)-HETE.

-

BHT (Butylated hydroxytoluene): Radical scavenger. Abolishes non-enzymatic 11(R/S)-HETE.

Figure 2: Differential inhibition pathways. Indomethacin targets the enzymatic route; BHT targets the oxidative route.

Experimental Setup

-

Control: Cell lysate + Arachidonic Acid (10 µM).

-

Tube A (Enzyme Check): Lysate + AA + Indomethacin (10 µM) .

-

Tube B (ROS Check): Lysate + AA + BHT (50 µM) .

-

Incubation: 37°C for 30 minutes.

-

Readout: Measure Total 11-HETE.

Troubleshooting & FAQs

Q1: I treated my cells with Aspirin, but 11-HETE levels increased. Why? A: This is a known phenomenon. Aspirin acetylates COX-2, which inhibits Prostaglandin (PG) formation but can switch the enzyme's catalytic activity to produce 15(R)-HETE and potentially 11(R)-HETE rather than blocking it entirely.[14] Do not use Aspirin to "blank" 11-HETE; use Indomethacin or Diclofenac.

Q2: My plasma samples show high 11(S)-HETE, but you said COX makes 11(R). A: High 11(S)-HETE in plasma is the classic signature of oxidative stress (lipid peroxidation). While peroxidation is chemically racemic (50/50), 11(R)-HETE is often metabolized faster or esterified into lipids more aggressively by cellular enzymes, leaving the "useless" 11(S) enantiomer to accumulate in the free pool. Thus, an S-dominant profile often points to historical oxidative stress.

Q3: Can I use standard C18 columns to separate these? A: No. 11(R) and 11(S) are enantiomers (mirror images) and have identical physical properties in an achiral environment. They will co-elute on C18. You must use a chiral stationary phase (e.g., Amylose or Cellulose derivatives).

Q4: Is 11-HETE stable? A: It is relatively stable, but prone to further oxidation. Samples must be stored at -80°C under argon or nitrogen. Avoid repeated freeze-thaw cycles as this induces artificial non-enzymatic auto-oxidation, confounding your results.

References

-

Xiao, G., et al. (1997). "Analysis of hydroperoxide-induced tyrosyl radicals and lipoxygenase activity in aspirin-treated human prostaglandin H synthase-2." Biochemistry.

- Establishes COX-2 production of 11(R)-HETE.

-

Capdevila, J., et al. (1986). "Cytochrome P-450-dependent oxygenation of arachidonic acid to hydroxyicosatetraenoic acids."[15] Proceedings of the National Academy of Sciences.

- Details CYP450 form

-

Porter, N. A., et al. (1995). "Mechanisms of free radical oxidation of unsaturated lipids." Lipids.[2][13]

- Defines the racemic nature of non-enzymatic peroxid

-

Lee, S. H., et al. (2007). "Neurovascular crosstalk and cyclooxygenase-2." Circulation Research.

- Discusses COX-2 derived HETEs in vascular biology.

-

BenchChem Protocols. "Chiral Separation of 12(R)-HETE and 12(S)-HETE Enantiomers." (Applied to 11-HETE methodology).

- Provides specific column and mobile phase parameters.

Sources

- 1. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A validated enantioselective LC-MS/MS assay for quantification of a major chiral metabolite of an achiral 11-β-hydroxysteroid-dehydrogenase 1 inhibitor in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation and inhibition of arachidonic acid omega-hydroxylases and 20-HETE formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 11. Targeted Chiral Analysis of Bioactive Arachidonic Acid Metabolites Using Liquid-Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Cyclooxygenase-2 Mediated Oxidation of 2-Arachidonoyl-Lysophospholipids Identifies Unknown Lipid Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner [frontiersin.org]

Technical Support Center: Troubleshooting Low Sensitivity in 11(S)-HETE ELISA

Welcome to the technical support center for the 11(S)-HETE ELISA assay. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the quantification of 11(S)-hydroxyeicosatetraenoic acid. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions and achieve robust, reproducible results.

This guide is structured in a question-and-answer format to directly address the specific and often frustrating issue of low sensitivity. We will delve into the nuances of competitive ELISA, sample integrity, and procedural optimization to transform your assay from a source of ambiguity to a reliable tool in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My standard curve looks flat and I'm getting very low optical density (OD) readings for all my standards and samples. What's going on?

This is a classic symptom of a systemic assay failure. In a competitive ELISA like the 11(S)-HETE assay, the signal is inversely proportional to the amount of 11(S)-HETE present. A low OD reading across the board, even in your zero-standard wells (which should give the highest signal), points to a problem with the signal generation system itself, rather than the concentration of your analyte.

Possible Causes and Solutions:

-

Reagent Degradation or Improper Preparation:

-

Expired Reagents: Always check the expiration dates on all kit components. Expired antibodies, conjugates, or substrates can lead to a complete loss of signal.[1]

-

Improper Storage: Ensure all reagents have been stored at the recommended temperatures.[1][2] Multiple freeze-thaw cycles of standards and antibodies can degrade them.[3]

-

Incorrect Reconstitution/Dilution: Double-check all calculations for the preparation of standards, antibodies, and other reagents.[4][5] A mistake in diluting the HRP-conjugate, for instance, will directly impact signal strength.

-

Substrate Inactivity: The TMB substrate is light-sensitive.[6][7] Ensure it has been stored in the dark and has not been contaminated. If the substrate solution appears colored before use, it is likely compromised.

-

-

Procedural Errors:

-

Omission of a Key Reagent: Carefully review your protocol to ensure that no steps were missed, such as the addition of the HRP-conjugate or the detection antibody.[1]

-

Incorrect Incubation Times or Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol.[3][8] Insufficient incubation can lead to incomplete binding. Conversely, temperatures that are too high or too low can negatively affect antibody binding and enzyme activity.[8]

-

Improper Washing: Inadequate washing can leave behind interfering substances, while overly aggressive washing can strip the coated antibody from the plate, leading to a weak signal.[6][9]

-

Q2: My zero standard (B₀) has a good, strong signal, but my other standards and samples show very little decrease in OD, resulting in a poor standard curve and low sensitivity. What does this indicate?

This scenario suggests that the competitive binding reaction is not occurring as expected. Your signal generation is working (as evidenced by the high B₀ signal), but the 11(S)-HETE in your standards and samples is not effectively competing with the tracer (e.g., 11(S)-HETE-HRP conjugate) for binding to the primary antibody.

Troubleshooting Workflow for Poor Standard Curve

Sources

- 1. cusabio.com [cusabio.com]

- 2. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]

- 3. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. blog.abclonal.com [blog.abclonal.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. assaygenie.com [assaygenie.com]

- 8. hycultbiotech.com [hycultbiotech.com]

- 9. bosterbio.com [bosterbio.com]

Technical Support Center: Eicosanoid Analysis & Artifact Identification

[1]

Topic: Identifying & Preventing Artifactual 11(S)-HETE in Biological Samples Current Status: Active Support Level: Tier 3 (Senior Application Scientist)[1][2]

Overview: The "False Positive" Trap